9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
CAS No.: 1308652-64-3
Cat. No.: VC0173520
Molecular Formula: C30H34NP
Molecular Weight: 439.583
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1308652-64-3 |
|---|---|
| Molecular Formula | C30H34NP |
| Molecular Weight | 439.583 |
| IUPAC Name | (2-carbazol-9-ylphenyl)-dicyclohexylphosphane |
| Standard InChI | InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2 |
| Standard InChI Key | DGWSERVYJXYEDY-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Introduction
Chemical Identity and Structure
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole consists of a carbazole unit linked to a phenyl ring that bears a dicyclohexylphosphino group. The molecular structure creates a distinctive spatial arrangement that influences its function as a ligand in catalytic systems.
Basic Identification Data
| Parameter | Information |
|---|---|
| Chemical Name | 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole |
| Common Synonyms | (2-carbazol-9-ylphenyl)-dicyclohexylphosphane; Min. 98% PhenCar-Phos |
| CAS Registry Number | 1308652-64-3 |
| Molecular Formula | C30H34NP |
| Molecular Weight | 439.57 g/mol |
| Creation Date | 2011-09-19 |
| Modification Date | 2025-02-22 |
The compound is structurally characterized by a carbazole unit (a tricyclic nitrogen-containing aromatic system) connected at the nitrogen to an ortho-substituted phenyl ring bearing a dicyclohexylphosphino group at the adjacent position . This arrangement creates a molecule with specific coordination capabilities that are valuable in catalytic applications.
Structural Representations
The compound can be represented through various notational systems that provide insights into its structural composition:
| Notation Type | Representation |
|---|---|
| SMILES | C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
| InChI | InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2 |
| InChIKey | DGWSERVYJXYEDY-UHFFFAOYSA-N |
The 2D and 3D structural conformations are available in chemical databases, providing visual representation of the molecular geometry and spatial arrangement .
Physical and Chemical Properties
Physical Characteristics
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole exhibits specific physical properties that influence its handling, storage, and application in chemical processes.
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Melting Point | 186-190°C |
| Appearance | Crystalline solid |
| Stability | Air-sensitive; requires inert gas protection |
| Storage Conditions | Under argon at room temperature |
The compound's physical stability is influenced by the phosphine group, which is susceptible to oxidation upon exposure to air. This necessitates special handling procedures to maintain its catalytic efficacy .
Chemical Reactivity
The chemical behavior of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole is primarily determined by:
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The phosphorus atom, which acts as a strong electron donor and coordinates to transition metals
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The carbazole moiety, which provides structural rigidity and specific electronic contributions
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The phenyl linker, which creates a defined spatial relationship between the phosphorus and nitrogen atoms
These elements combine to create a compound with distinct coordination properties that are especially valuable in transition metal catalysis .
| Hazard Classification | Details |
|---|---|
| GHS Pictogram | GHS07 Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| H315 (Causes skin irritation) | |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) | |
| H413 (May cause long lasting harmful effects to aquatic life) | |
| Precautionary Statements | P261, P305+P351+P338, P273, P501 |
These hazard classifications indicate that appropriate personal protective equipment and handling procedures should be employed when working with this compound .
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole has evolved over time, with various approaches developed to optimize yield and purity.
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Required substoichiometric amounts of copper salts
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Necessitated diamine catalysts
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Generated significant amounts of side products
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Created purification challenges due to copper residues
Advanced Synthetic Methodology
More recent developments have introduced improved synthetic pathways for 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, particularly focusing on scalability and efficiency:
A nucleophilic substitution method has been developed involving the heating of 1-bromo-2-fluorobenzene with a carbazole derivative and KOH in DMF without inert atmosphere protection. This approach offers several advantages:
This improved synthetic route has contributed to the increased availability and utilization of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in various research and industrial settings.
Applications in Organometallic Chemistry
Role as a Phosphine Ligand
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole serves primarily as a specialized phosphine ligand in organometallic chemistry. It belongs to the PhenCarPhos series of ligands, which are characterized by their carbazolyl-derived phosphine structures .
The compound exhibits several characteristics that make it valuable as a ligand:
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Strong coordination to metal centers through the phosphorus atom
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Unique electronic properties due to the combination of carbazole and phosphine moieties
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Specific steric profile created by the dicyclohexyl groups
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Thermal stability in various reaction conditions
These properties enable 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole to effectively stabilize and modulate the reactivity of various transition metals, particularly in catalytic applications.
Catalytic Applications
The most significant applications of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole are found in transition metal catalysis, where it serves as a ligand in various transformations:
| Metal | Catalytic Applications |
|---|---|
| Palladium | Cross-coupling reactions, sterically hindered arylations, direct C-H bond functionalization |
| Platinum | Hydrogenation reactions, isomerization processes |
| Nickel | C-C bond formation, reductive couplings |
The unique structural features of this ligand make it particularly effective in promoting challenging transformations involving sterically demanding substrates .
Specific Catalytic Processes
Research has demonstrated that 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole is particularly effective in palladium-catalyzed processes, including:
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Sterically hindered biaryl coupling reactions
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Direct C-H bond arylation processes
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Cross-coupling reactions involving challenging substrates
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Selective transformations of complex molecular architectures
These applications highlight the value of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in modern synthetic organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
Research Developments
Recent Advances
Recent research efforts have expanded our understanding of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole and its applications in catalysis. Key developments include:
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Optimization of ligand synthesis for improved scalability and cost-effectiveness
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Detailed mechanistic investigations of catalytic processes involving this ligand
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Expansion of reaction scope to include more challenging transformations
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Development of related ligands based on the same structural principles
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Exploration of applications beyond traditional cross-coupling reactions
These research advances continue to enhance the utility of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in various chemical transformations and deepen our understanding of its function as a ligand.
Comparative Studies
Comparative studies have positioned 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole within the broader context of phosphine ligands, highlighting its unique advantages in specific applications:
| Ligand Type | Advantages of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole |
|---|---|
| Triphenylphosphine derivatives | Enhanced stability, better performance with sterically hindered substrates |
| Alkylphosphines | Improved thermal stability, specific electronic properties |
| Bidentate phosphines | Unique monodendate coordination with specialized steric profile |
These comparative analyses have helped position 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole as a specialized ligand with distinct advantages in certain catalytic applications.
| Parameter | Typical Commercial Specification |
|---|---|
| Purity | ≥98% |
| Form | Crystalline solid |
| Packaging | Under inert gas (argon) |
| Available Quantities | 100 mg to multi-gram packages |
| Storage Requirements | Room temperature, under inert atmosphere |
These specifications ensure the compound's stability and efficacy in various applications .
Related Compounds and Derivatives
Structural Analogues
Several structural analogues of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole have been developed, exploring variations in the phosphine group and other structural elements:
| Compound | Structural Variation | Comparative Properties |
|---|---|---|
| 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole | Phenyl groups replace cyclohexyl | Different electronic properties, modified steric profile |
| Variations in carbazole substitution | Electron-donating or withdrawing groups on carbazole | Tuned electronic properties for specialized applications |
| Modifications to the linker | Variations in the connecting phenyl ring | Altered spatial relationships between coordination sites |
These structural analogues provide a family of related ligands with tunable properties for specific catalytic applications .
The PhenCarPhos Family
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole belongs to the broader PhenCarPhos family of ligands, which share the common structural motif of a carbazole unit linked to a phosphine-bearing phenyl ring. This family represents an important class of ligands in modern catalytic chemistry, with members optimized for various applications based on electronic and steric considerations .
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